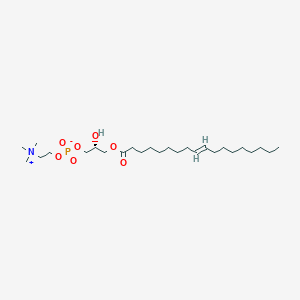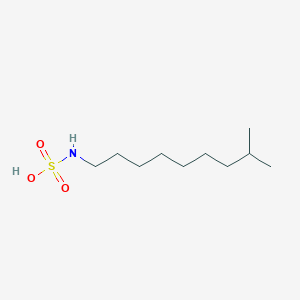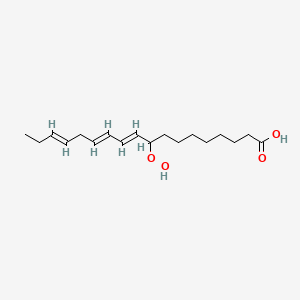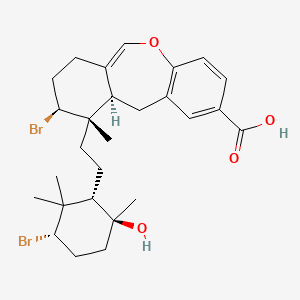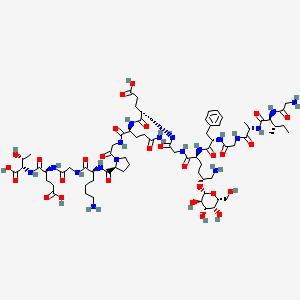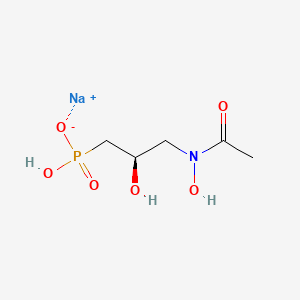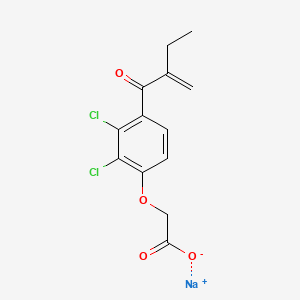
2-(2,6-Dibromophenyl)-3-(2-thienylmethyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dibromophenyl)-3-(2-thienylmethyl)thiazolidin-4-one is an organobromine compound. It has a role as an anticoronaviral agent.
Scientific Research Applications
Antiviral Applications
A significant application of 2-(2,6-Dibromophenyl)-3-(2-thienylmethyl)thiazolidin-4-one derivatives is in the field of antiviral research. Specifically, these compounds have been synthesized and evaluated for their effectiveness against HIV. For instance, Rawal et al. (2008) synthesized a series of these compounds and found that they could inhibit HIV-1 replication at nanomolar concentrations with minimal cytotoxicity in cell-based assays (Rawal et al., 2008).
Structural and Crystallographic Studies
Structural analysis of thiazolidin-4-one derivatives provides insights into their potential applications. Doreswamy et al. (2009) and Iyengar et al. (2005) conducted crystal and molecular structure analysis of related compounds, revealing details about their crystallization and molecular interactions (Doreswamy et al., 2009); (Iyengar et al., 2005).
Antioxidant Properties
Research has also been conducted to explore the antioxidant properties of thiazolidin-4-one derivatives. Apotrosoaei et al. (2014) synthesized new ethyl esters of this compound and evaluated their antioxidant potential. They found that certain derivatives exhibited significant antioxidant activity, comparable to ascorbic acid (Apotrosoaei et al., 2014).
Antibacterial Applications
Sayyed et al. (2006) synthesized new thiazolidin-4-one derivatives and tested them as antibacterial agents. Some derivatives showed effective antibacterial activity, highlighting their potential in antimicrobial research (Sayyed et al., 2006).
Comprehensive Review of Biological Activities
Cunico et al. (2008) provided a comprehensive review of the chemistry and biological activities of 1,3-thiazolidin-4-ones. This review offers a broad perspective on the diverse biological properties and applications of this compound class, including this compound derivatives (Cunico et al., 2008); (Cunico et al., 2008).
properties
Molecular Formula |
C14H11Br2NOS2 |
|---|---|
Molecular Weight |
433.2 g/mol |
IUPAC Name |
2-(2,6-dibromophenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11Br2NOS2/c15-10-4-1-5-11(16)13(10)14-17(12(18)8-20-14)7-9-3-2-6-19-9/h1-6,14H,7-8H2 |
InChI Key |
SZIANFCRAWCVBM-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Br)Br)CC3=CC=CS3 |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Br)Br)CC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



